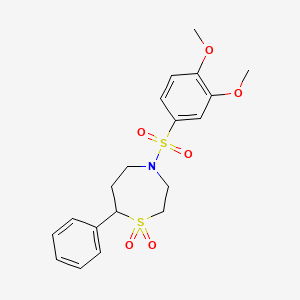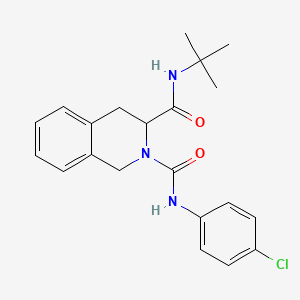
2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds that contain fluorophenyl groups, benzoxazole moieties, and sulfanyl groups, which are relevant to the structure of the compound . For instance, paper discusses a compound with a 4-fluorophenyl group and a 1,3,4-oxadiazol-2-ylsulfanyl moiety, while paper investigates a molecule containing a benzoxazolyl group. These structural components are similar to those found in the compound of interest and can provide insights into its potential properties and applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that typically start with the preparation of a benzoxazole or benzothiazole derivative, as seen in paper . The synthesis may involve the use of fluorophenyl groups and sulfanyl groups, which are key features in the target compound. For example, paper describes the synthesis of a compound by refluxing an oxadiazole-thiol with a chloroethyl morpholine hydrochloride. Such methods could potentially be adapted for the synthesis of "2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate."
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest has been characterized using techniques such as NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of the target compound. The presence of a fluorophenyl group can influence the electronic distribution and molecular conformation, which is important for the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of compounds containing benzoxazole and fluorophenyl groups can be influenced by the presence of these functional groups. For instance, the fluorophenol moiety in paper is highly acidic, which can lead to sensitivity to pH changes and selectivity in metal cation binding. Similarly, the target compound may exhibit specific reactivity patterns due to the presence of the benzoxazol-2-ylsulfanyl group, which could be explored through various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insights into the behavior of "2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate." For example, the fluorogenic reagent discussed in paper shows good stability in both acidic and basic solutions, which could be a property shared by the target compound. The introduction of a fluorine atom, as seen in paper , can enhance selectivity and potency in biological systems, suggesting that the target compound may also exhibit such properties. The photophysical properties of benzoxazole derivatives, as investigated in paper , indicate high fluorescence quantum yields and solubility in common solvents, which could be relevant for the target compound's applications in sensing or as a fluorophore.
Aplicaciones Científicas De Investigación
Fluorescent Probes Sensing pH and Metal Cations
- Compounds related to benzoxazoles, like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been utilized as fluorescent probes for sensing magnesium and zinc cations. They show sensitivity to pH changes, particularly in the range of pH 7-8, with significant fluorescence enhancement under basic conditions. The high sensitivity to pH and selectivity for metal cations are attributed to the acidity of the fluorophenol moiety (Tanaka et al., 2001).
Heparanase Inhibitors
- A series of benzoxazol-5-yl acetic acid derivatives, including those related to 2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate, have been identified as heparanase inhibitors. Some compounds in this series possess significant anti-angiogenic properties and show potential for use in in vivo models (Courtney et al., 2005).
Antibacterial and Antifungal Properties
- Schiff base derivatives of benzoxazole, including those structurally similar to the compound , have demonstrated antibacterial effects against various strains of bacteria. They exhibit a range of Minimum Inhibition Concentration (MIC) values, indicating potential as antimicrobial agents (Maru et al., 2015).
Antimicrobial and Anti-Tuberculosis Activity
- Certain derivatives of 2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate, like 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have shown remarkable anti-TB activity and significant antimicrobial properties. These findings point towards their potential application in treating tuberculosis and other microbial infections (Mamatha S.V et al., 2019).
Anti-Candida Activity
- Benzoxazole derivatives, such as those related to the compound , have been evaluated for anti-Candida activity. They have shown effectiveness against various Candida strains and display a broad spectrum of action modes towards the membrane, indicating their potential as antifungal agents (Staniszewska et al., 2021).
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4S/c18-12-7-5-11(6-8-12)14(20)9-22-16(21)10-24-17-19-13-3-1-2-4-15(13)23-17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSAFSFHDOOXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2507509.png)
![N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507510.png)
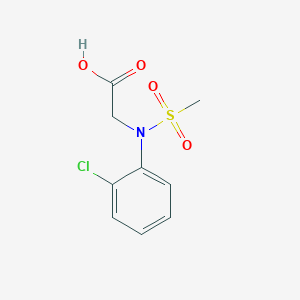
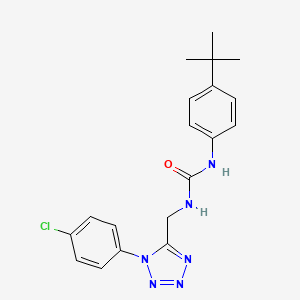
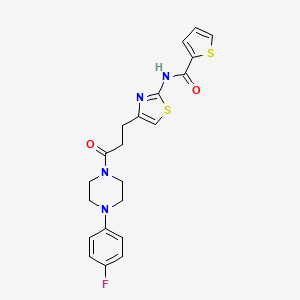
![7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2507515.png)
![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507519.png)
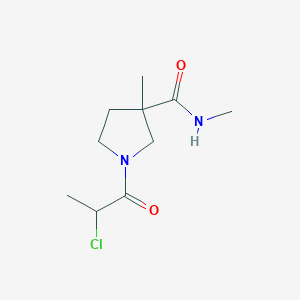
![2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B2507521.png)
![N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2507523.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate](/img/structure/B2507527.png)
